3-(3-Isopropylphenyl)-1,1-dimethylurea
CAS No.: 55304-10-4
Cat. No.: VC8124346
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55304-10-4 |
|---|---|
| Molecular Formula | C12H18N2O |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 1,1-dimethyl-3-(3-propan-2-ylphenyl)urea |
| Standard InChI | InChI=1S/C12H18N2O/c1-9(2)10-6-5-7-11(8-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15) |
| Standard InChI Key | QWZWEJVCSVTACA-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC(=CC=C1)NC(=O)N(C)C |
| Canonical SMILES | CC(C)C1=CC(=CC=C1)NC(=O)N(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-(3-Isopropylphenyl)-1,1-dimethylurea belongs to the phenylurea family, characterized by a urea backbone substituted with aromatic and alkyl groups. Its IUPAC name, 3-(3-isopropylphenyl)-1,1-dimethylurea, reflects the meta position of the isopropyl group on the phenyl ring and the dimethyl substitution on the urea nitrogen . The molecular formula is C₁₂H₁₈N₂O, with a molar mass of 206.29 g/mol .
Table 1: Key Physicochemical Properties
The compound’s crystalline structure arises from hydrogen bonding between urea groups and van der Waals interactions from the isopropyl substituent . Unlike isoproturon, which exhibits herbicidal activity due to para-substitution , the meta configuration likely alters its biological interactions.
Synthesis and Process-Related Formation
Synthetic Pathways
The synthesis of 3-(3-Isopropylphenyl)-1,1-dimethylurea involves a two-step reaction starting from meta-isopropyl aniline :
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Formation of Phenyl Carbamate Intermediate:
Meta-isopropyl aniline reacts with phenyl chloroformate in the presence of triethylamine, yielding a carbamate intermediate. -
Dimethylamine Substitution:
The intermediate undergoes nucleophilic substitution with dimethylamine gas, producing the target urea derivative.
The reaction proceeds at 0–5°C to minimize side products, with a reported yield of 53% . Impurities such as 1,3-bis-[3-(isopropylphenyl)urea (meta-dimer) form concurrently, requiring chromatographic purification .
Table 2: Synthetic Conditions and Outcomes
| Parameter | Detail |
|---|---|
| Starting Material | Meta-isopropyl aniline |
| Reagents | Phenyl chloroformate, dimethylamine |
| Solvent | Methylene chloride |
| Temperature | 0–5°C (step 1); room temp (step 2) |
| Yield | 53% |
Spectroscopic Characterization
Infrared Spectroscopy
The IR spectrum reveals critical functional groups:
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Amide I Band: 1643 cm⁻¹, characteristic of carbonyl (C=O) vibrations .
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Aromatic C-H Bending: Peaks at 758–761 cm⁻¹ confirm meta-substituted phenyl rings .
Mass Spectrometry
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Molecular Ion Peak: m/z 207 [M+H]⁺, consistent with the molecular formula .
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Fragmentation Pattern: Loss of dimethylamine (45 Da) yields m/z 162, corresponding to the isopropylphenyl cation .
Stability and Degradation
Hydrolytic Stability
While data specific to the meta isomer is limited, phenylurea herbicides generally undergo hydrolysis under alkaline conditions . Isoproturon, for example, has a hydrolysis half-life of ~30 days in water . The meta isomer’s stability likely depends on:
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pH: Degradation accelerates at pH >8.
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Temperature: Higher temperatures promote urea bond cleavage.
Photodegradation
Ultraviolet exposure may induce:
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N-Demethylation: Formation of 3-(3-isopropylphenyl)-1-methylurea .
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Ring Oxidation: Hydroxylation of the isopropyl group or phenyl ring .
Environmental and Toxicological Considerations
Environmental Persistence
No direct studies exist for the meta isomer, but analog data suggest:
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Soil Adsorption: Log K₀c values for phenylureas range from 2.5–3.5, indicating moderate mobility .
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Microbial Degradation: Demethylation by soil bacteria is probable, though rates may differ from isoproturon .
Ecotoxicity
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Aquatic Organisms: Isoproturon’s LC₅₀ for fish is >100 mg/L ; the meta isomer’s toxicity remains unstudied.
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Soil Microbiota: Urea derivatives can inhibit nitrification at high concentrations .
Human Health Implications
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Acute Toxicity: Isoproturon has low acute toxicity (rat LD₅₀ >1800 mg/kg) ; similar profiles are expected for the meta isomer.
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Metabolism: Hepatic N-demethylation and glucuronidation are likely primary metabolic pathways .
Analytical Detection Methods
High-Performance Liquid Chromatography (HPLC)
Thin-Layer Chromatography (TLC)
Applications and Industrial Relevance
Research Applications
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Structure-Activity Relationships: Comparing meta/para isomers elucidates herbicidal selectivity .
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Synthetic Intermediates: Potential precursor for meta-substituted urea derivatives .
Regulatory Status and Guidelines
International Standards
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